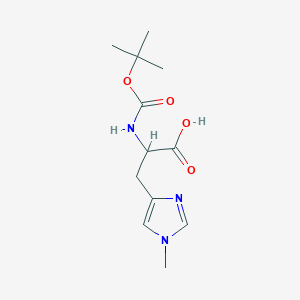
Boc-His(tau-Me)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-His(tau-Me)-OH, also known as N-tert-butoxycarbonyl-N-methyl-L-histidine, is a derivative of the amino acid histidine. This compound is commonly used in peptide synthesis and serves as a protected form of histidine, which is crucial in various biochemical processes. The tert-butoxycarbonyl (Boc) group protects the amino group of histidine, making it less reactive and more stable during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-His(tau-Me)-OH typically involves the protection of the amino group of histidine with a Boc group. This can be achieved using Boc anhydride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of protected amino acids. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Boc-His(tau-Me)-OH undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Reagents such as alkyl halides can be used in substitution reactions, with the Boc group providing protection during the reaction.
Major Products Formed
The major product formed from the deprotection of this compound is N-methyl-L-histidine, which can then be used in further peptide synthesis or other biochemical applications .
Aplicaciones Científicas De Investigación
Boc-His(tau-Me)-OH has several scientific research applications, including:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, where the Boc group protects the amino group during the coupling reactions.
Biological Studies: The compound is used in studies involving histidine-containing peptides and proteins, which play crucial roles in enzyme catalysis and protein interactions.
Medical Research: This compound is used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: It is employed in the production of histidine derivatives for various industrial applications, including the manufacture of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Boc-His(tau-Me)-OH primarily involves the protection of the amino group of histidine. The Boc group provides steric hindrance, making the amino group less reactive and more stable during chemical reactions. This protection is crucial in peptide synthesis, where selective reactions are required to build complex peptide chains .
Comparación Con Compuestos Similares
Similar Compounds
Boc-His-OMe: Another protected form of histidine, where the amino group is protected with a Boc group, and the carboxyl group is methylated.
Boc-His-OH: Similar to Boc-His(tau-Me)-OH but without the methylation on the histidine side chain.
Uniqueness
This compound is unique due to the presence of the methyl group on the histidine side chain, which can influence the compound’s reactivity and interactions in biochemical processes. This methylation can provide additional steric hindrance and affect the compound’s overall stability and reactivity compared to other protected histidine derivatives .
Propiedades
IUPAC Name |
3-(1-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-15(4)7-13-8/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKFPCXOYMKRSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
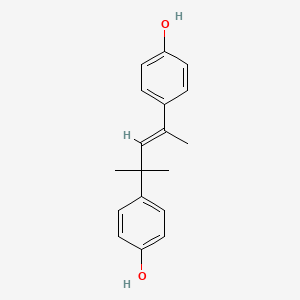


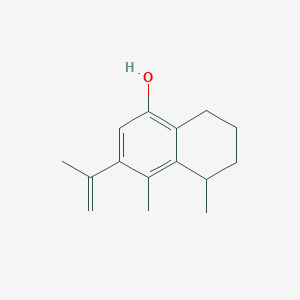
![[4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12318856.png)
![N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B12318859.png)
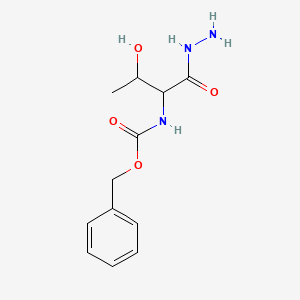
![[4-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate](/img/structure/B12318884.png)
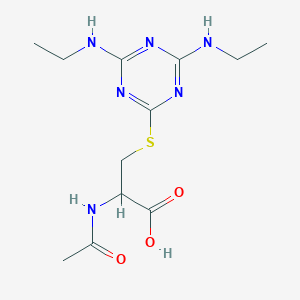
![3-[4-(difluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12318895.png)
![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl) acetate](/img/structure/B12318900.png)
![L-Lysinamide,N2-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-tyrosyl-L-alanyl-L-norvalyl-L-tryptophyl-L-methionyl-N6-(2,4-dinitrophenyl)-](/img/structure/B12318904.png)
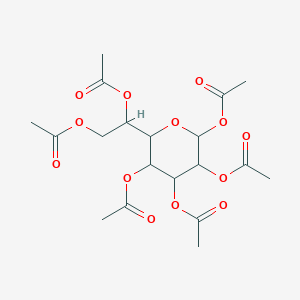
![(6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl) propanoate](/img/structure/B12318916.png)
